Tetrapropylstannane

Catalog No.
S1527596
CAS No.
2176-98-9
M.F
C12H28Sn
M. Wt
291.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylstannane

CAS Number

2176-98-9

Product Name

Tetrapropylstannane

IUPAC Name

tetrapropylstannane

Molecular Formula

C12H28Sn

Molecular Weight

291.1 g/mol

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3;

InChI Key

OIQCWAIEHVRCCG-UHFFFAOYSA-N

SMILES

CCC[Sn](CCC)(CCC)CCC

Synonyms

NSC 78942; Tetrapropylstannane; Tetrapropyltin;

Canonical SMILES

CCC[Sn](CCC)(CCC)CCC

The exact mass of the compound Tetrapropylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrapropylstannane is a tetraalkyltin compound characterized by its intermediate steric bulk, moderate volatility (boiling point ~222 °C), and distinct nucleophilic profile. As a liquid at room temperature, it serves as a critical alkyl-transfer reagent, a specialized chemical vapor deposition (CVD) precursor for tin oxide films, and a globally recognized internal standard for environmental chromatography. Compared to its shorter- and longer-chain homologs, tetrapropylstannane offers a highly specific balance of reactivity, vapor pressure, and handling safety, making it a targeted selection for stringent analytical workflows and advanced organometallic syntheses[1].

Substituting tetrapropylstannane with common analogs like tetramethylstannane, tetraethylstannane, or tetrabutylstannane fundamentally disrupts both analytical calibration and synthetic kinetics. In environmental GC-MS/MS testing, using a naturally occurring butyl or methyl tin as an internal standard introduces severe background interference, whereas the propyl variant is virtually absent in nature. In transmetalation and cross-coupling reactions, the steric and electronic differences between ethyl, propyl, and butyl groups drastically alter the nucleophilicity and alkyl-transfer rates. Furthermore, the high volatility and extreme neurotoxicity of methyl and ethyl stannanes make them hazardous and difficult to control in vacuum deposition systems, whereas the propyl derivative provides a safer, intermediate vapor pressure profile [1].

Chromatographic Baseline Suitability for ISO-Compliant GC-MS/MS

In the quantification of toxic organotins (e.g., tributyltin) in environmental samples, the choice of internal standard is dictated by retention time and environmental background. Tetrapropylstannane boils at 222 °C, placing its GC retention time perfectly between the highly volatile ethyl derivatives (BP 181 °C) and the heavier butyl derivatives (BP 265 °C). Because propyltins are not used in commercial antifouling paints, tetrapropylstannane exhibits near-zero environmental background, unlike tetrabutylstannane. This quantitative separation and zero-background profile is why ISO 17353 mandates tetrapropylstannane as the internal standard for achieving detection limits down to 0.05 ng/L in triple quadrupole GC-MS/MS workflows .

Evidence DimensionEnvironmental background and boiling point (retention time proxy)
Target Compound DataTetrapropylstannane: BP 222 °C, zero environmental background
Comparator Or BaselineTetrabutylstannane: BP 265 °C, high environmental background (pollutant)
Quantified Difference43 °C BP difference; complete elimination of matrix interference
ConditionsISO 17353 GC-MS/MS water analysis

Procurement of this exact compound is mandatory for environmental testing laboratories seeking ISO 17353 compliance and interference-free calibration.

Enhanced Nucleophilicity in Alkyl-Transfer and Cross-Coupling

The reactivity of tetraalkylstannanes as carbon nucleophiles (e.g., in Stille-type couplings or electrophilic substitutions) is highly dependent on the alkyl chain. According to Mayr's Database of Reactivity Parameters, tetrapropylstannane exhibits a nucleophilicity parameter (N) of -0.50 in 1,2-dichloroethane. In direct comparison, tetraethylstannane has an N parameter of -1.90 under identical conditions. Because the Mayr scale is logarithmic, this 1.4-unit difference indicates that tetrapropylstannane reacts significantly faster with reference electrophiles than its ethyl counterpart, offering accelerated kinetics for propyl-transfer reactions without the excessive steric hindrance of a butyl group [1].

Evidence DimensionMayr Nucleophilicity Parameter (N)
Target Compound DataTetrapropylstannane: N = -0.50 (in 1,2-DCE)
Comparator Or BaselineTetraethylstannane: N = -1.90 (in 1,2-DCE)
Quantified Difference+1.40 N units (logarithmic scale, >25x faster reaction rate)
ConditionsReaction with reference electrophiles in 1,2-dichloroethane at 20 °C

Chemists selecting an alkylating agent must procure the propyl variant to achieve faster reaction kinetics and higher yields in sterically sensitive transmetalations.

Balanced Volatility and Toxicity Profile for Vapor Deposition

For the chemical vapor deposition (CVD) of tin oxide (SnO2) films, precursor selection requires balancing sufficient vapor pressure for transport with occupational safety. Tetramethylstannane (BP 75 °C) and tetraethylstannane (BP 181 °C) are highly volatile and exhibit severe systemic neurotoxicity, making them hazardous to handle at industrial scale. Tetrabutylstannane (BP 265 °C) is much safer but suffers from low volatility, requiring high heating that can cause premature thermal degradation. Tetrapropylstannane (BP 222 °C) provides an intermediate volatility. Furthermore, toxicological data indicate that the toxicity of tetraalkyltins decreases as the alkyl chain lengthens, making the propyl derivative significantly safer to process than the methyl or ethyl analogs while maintaining adequate vapor pressure for CVD bubblers [1].

Evidence DimensionBoiling point and relative neurotoxicity
Target Compound DataTetrapropylstannane: BP 222 °C, moderate toxicity
Comparator Or BaselineTetramethylstannane: BP 75 °C, high systemic neurotoxicity
Quantified Difference147 °C higher boiling point, significantly reduced vapor hazard
ConditionsIndustrial precursor handling and CVD bubbler transport

Industrial buyers must select tetrapropylstannane to balance the competing demands of precursor volatility for film growth and stringent occupational safety regulations.

ISO-Compliant Environmental Organotin Analysis

Directly downstream of its distinct chromatographic baseline and zero environmental background, tetrapropylstannane is the mandated internal standard for GC-MS/MS quantification of tributyltin and other toxic organotins in marine and wastewater samples, as specified by ISO 17353 and ISO/DIS 22744-1 [1].

Organometallic Synthesis and Transmetalation

Leveraging its quantitatively higher nucleophilicity (Mayr N = -0.50) compared to ethyl analogs, this compound is the reagent of choice for synthesizing propyl-substituted organometallics, performing Stille cross-couplings, and acting as a controlled hydride/alkyl donor in complex organic syntheses where precise reaction kinetics are required [2].

Precursor for Tin Oxide (SnO2) Thin Films via CVD

Due to its balanced boiling point (222 °C) and reduced neurotoxicity relative to methyl and ethyl stannanes, tetrapropylstannane is utilized as a safer, intermediate-volatility precursor in chemical vapor deposition processes for manufacturing transparent conductive oxides and gas sensors [3].

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2176-98-9

Wikipedia

Tetrapropyltin

Dates

Last modified: 08-15-2023

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